4-Nitrophenyl beta-D-Fucopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-BVWHHUJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370002 | |
| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-39-7 | |
| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of 4 Nitrophenyl Beta D Fucopyranoside
Chemical Synthesis Methodologies for 4-Nitrophenyl Glycosides
The chemical synthesis of 4-nitrophenyl glycosides, including the fucopyranoside variant, is a well-established field, employing various strategies to control stereochemical outcomes and achieve desired analogues.
Stereoselective Glycosylation Strategies
Achieving stereoselectivity at the anomeric carbon is a central challenge in glycoside synthesis. For 4-nitrophenyl glycosides, several effective methods have been developed.
One prominent strategy involves the use of a Lewis acid, such as stannic tetrachloride (SnCl₄), to promote the reaction between a peracetylated sugar and p-nitrophenol. For instance, the reaction of penta-O-acetyl-β-D-galactopyranose with p-nitrophenol in dichloromethane (B109758) in the presence of SnCl₄ yields the p-nitrophenyl α-D-galactoside. umsl.edu This type of reaction typically favors the formation of the alpha anomer.
A more recent and environmentally benign approach enables the direct synthesis of para-nitrophenyl (B135317) (pNP) glycosides from unprotected reducing sugars in an aqueous solution. researchgate.net This method utilizes 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and a suitable base. A key feature of this reaction is its stereoselectivity for sugars that have a hydroxyl or acetamido group at the C-2 position, as it exclusively yields the 1,2-trans pNP glycosides. researchgate.netresearchgate.net For D-fucose, this would result in the desired β-anomer. This protecting-group-free method is applicable to a range of substrates, including di- and oligosaccharides. researchgate.net
Comparison of Stereoselective Synthesis Methods for p-Nitrophenyl Glycosides
| Method | Key Reagents | Typical Substrate | Stereochemical Outcome | Key Advantages |
|---|---|---|---|---|
| Lewis Acid Catalysis | Stannic Tetrachloride (SnCl₄), p-Nitrophenol | Per-O-acetylated sugar | Often favors α-anomer umsl.edu | Established methodology |
| Aqueous One-Pot Synthesis | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), p-Nitrophenol, Base | Unprotected reducing sugar | 1,2-trans product (e.g., β-anomer for fucose) researchgate.netresearchgate.net | Protecting-group-free, aqueous solvent, high stereoselectivity researchgate.net |
Synthesis of Related Fucopyranoside Analogues
The core structure of 4-nitrophenyl β-D-fucopyranoside can be elaborated to form more complex oligosaccharide analogues. A notable example is the synthesis of p-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside. This disaccharide glycoside is valuable for the rapid detection of substrate-specific α-L-fucosidases. rsc.org The synthesis of such compounds involves multi-step chemical processes where protected sugar donors are coupled with suitable acceptors, followed by deprotection steps to yield the final product.
Precursor Compound Derivatization for Fucofuranoside Synthesis
While the pyranose (six-membered ring) form of fucose is common, the furanose (five-membered ring) form is also of significant interest. The synthesis of 4-nitrophenyl β-D-fucofuranoside has been achieved through a strategic derivatization of a precursor compound. nih.govnih.gov This process highlights the versatility of carbohydrate synthons in creating varied ring sizes.
The synthesis begins with a key intermediate, 2,3,5-tri-O-benzoyl-6-bromo-6-deoxy-D-galactono-1,4-lactone. nih.gov This precursor undergoes a series of transformations to yield a derivative suitable for preparing fucofuranosides. The synthetic route is efficient and allows for the creation of fucofuranoside analogues that can be used to study the structural requirements of enzymes like β-D-galactofuranosidase. nih.govnih.gov The final glycosylation step involves reacting the fucofuranose precursor with 4-nitrophenol (B140041) in the presence of SnCl₄. nih.gov
Key Steps in the Synthesis of 4-Nitrophenyl β-D-Fucofuranoside nih.gov
| Step | Reaction | Resulting Intermediate |
|---|---|---|
| 1 | Reduction of the lactone group of the key intermediate with diisoamylborane. | Formation of the corresponding hemiacetal. |
| 2 | Acetylation of the anomeric hydroxyl group. | 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-fucofuranose |
| 3 | Catalytic hydrogenolysis of the bromine at C-6. | |
| 4 | Glycosylation with 4-nitrophenol in the presence of SnCl₄. | 4-Nitrophenyl β-D-fucofuranoside |
Chemoenzymatic Synthesis Approaches Utilizing Fucose Derivatives
Chemoenzymatic synthesis combines the efficiency of chemical methods for creating core structures with the high selectivity of enzymes for further modifications. This hybrid approach is particularly powerful in carbohydrate chemistry. A common strategy involves the chemical synthesis of a primer, such as a p-nitrophenyl glycoside, which then acts as an acceptor in an enzyme-catalyzed reaction. nih.gov
For example, a procedure for synthesizing β-maltooligosaccharide glycosides was developed where 2-chloro-4-nitrophenyl β-maltoheptaoside was first synthesized chemically. This compound then served as a primer in a transglycosylation reaction catalyzed by rabbit skeletal muscle glycogen (B147801) phosphorylase b, using α-D-glucopyranosyl-phosphate as the donor to create longer oligosaccharide chains. nih.gov More than 90% conversion of the initial primer was achieved with a 10:1 donor-to-acceptor ratio. nih.gov
Similarly, p-nitrophenyl glycosides of N-acetyllactosamine and other sugars can serve as acceptors for enzymatic fucosylation using α-L-fucosidases, demonstrating a practical route to obtaining fucosylated oligosaccharides. researchgate.net
Biocatalytic Approaches in Glycoside Synthesis
Biocatalysis offers a green and highly selective alternative to purely chemical synthesis, avoiding the need for extensive protecting group manipulations. Glycosidases, which naturally hydrolyze glycosidic bonds, can be run in reverse (transglycosylation) to form new linkages, especially when using activated donors or high concentrations of acceptors. nih.gov
Enzymes like β-D-galactosidase from Bacillus circulans can catalyze the transfer of galactose from a donor to a p-nitrophenyl glycoside acceptor. The regioselectivity of such enzymatic reactions can be highly dependent on the nature of the acceptor molecule. Furthermore, engineered enzymes known as glycosynthases, which are mutant glycosidases lacking hydrolytic activity, have become powerful tools for synthesizing specific glycosides in high yields. nih.gov
Enzymatic Thioglycosylation using p-Nitrophenyl-D-Glycopyranosides as Sugar Donors
The formation of a thioglycosidic bond (C-S-C), which replaces the typical oxygen atom of a glycosidic bond with sulfur, creates stable analogues of natural carbohydrates. While chemical methods for synthesizing thioglycosides are well-developed umsl.edu, enzymatic approaches offer a high degree of control.
This specialized synthesis is achieved using "thioglycoligases," which are engineered retaining glycosidases where the catalytic acid/base residue has been mutated. nih.gov The mechanism of a thioglycoligase involves two key steps:
Formation of a glycosyl-enzyme intermediate using a highly reactive activated glycosyl donor, such as a dinitrophenyl glycoside or a glycosyl fluoride. nih.gov
The subsequent reaction of this intermediate with a thiol-containing acceptor, which is a strong enough nucleophile to attack the intermediate without the aid of the enzyme's missing acid/base catalyst, resulting in the formation of an S-glycosidic linkage. nih.gov
The use of highly activated donors is critical for the first step to proceed efficiently in the absence of the enzyme's natural acid catalysis. While p-nitrophenyl glycosides are common substrates, more reactive donors are often preferred for driving the formation of the enzyme intermediate in these engineered biocatalysts.
Transfucosylation Reactions and Fucosylated Compound Generation
4-Nitrophenyl β-D-fucopyranoside (pNP-β-D-Fuc) serves as a key substrate in the enzymatic synthesis of fucosylated oligosaccharides. These reactions, catalyzed by specific enzymes, offer a powerful alternative to complex chemical synthesis methods, allowing for the precise formation of glycosidic bonds. The primary enzymatic approaches involve either fucosyltransferases or fucosidases, which utilize pNP-β-D-Fuc as a fucosyl donor.
Enzymatic synthesis is often considered a more sustainable and efficient method compared to traditional chemical synthesis. nih.gov Fucosyltransferases typically use expensive sugar nucleotides like GDP-L-fucose as donors, whereas glycoside hydrolases (fucosidases) can use more accessible and inexpensive donors such as p-nitrophenyl fucopyranosides. nih.gov
The fundamental mechanism for fucosidases involves a two-step process. nih.gov First, the enzyme's catalytic residues facilitate the cleavage of the bond between the fucose sugar and the nitrophenyl group, forming a glycosyl-enzyme intermediate. nih.gov In the second step, this intermediate reacts with an acceptor molecule. If the acceptor is water, hydrolysis occurs. However, if a suitable carbohydrate acceptor is present, a new fucosylated oligosaccharide is formed through a transglycosylation reaction. nih.gov The competition between hydrolysis and transglycosylation is a critical factor influencing the yield of the desired product. researchgate.net
While fucosyltransferases are known for high substrate specificity, leading to precise product formation, wild-type fucosidases can sometimes exhibit poor regioselectivity. nih.govnih.gov However, research has identified specific fucosidases with remarkable efficiency and selectivity in transfucosylation.
A notable example is the recombinant α-L-fucosidase from Pedobacter sp. CAU209 (FUC-Psp). This enzyme has demonstrated the ability to use p-nitrophenyl α-L-fucopyranoside (a stereoisomer of the subject compound) as a donor to synthesize two different fucosylated trisaccharides, 2'-fucosyllactose (B36931) (2'FL) and 3'-fucosyllactose (B15342076) (3'FL). The yields were remarkably high, particularly for 3'FL, reaching up to 70.5%, which represents one of the highest conversion yields reported for wild-type fucosidases in such reactions. nih.gov
Another approach involves chemoenzymatic synthesis, which combines chemical steps with biocatalytic transformations. For instance, fucosyltransferases have been employed in one-pot multienzyme (OPME) systems to produce complex fucosylated oligosaccharides efficiently. nih.govescholarship.orgescholarship.org A novel α1-2-fucosyltransferase from Thermosynechococcus sp. NK55a (Ts2FT) has been characterized and used in such a system. nih.govescholarship.org This enzyme showed strict specificity for β1-3-galactoside acceptors, enabling the effective synthesis of compounds like Lacto-N-fucopentaose I. nih.govescholarship.orgescholarship.org
The table below summarizes key research findings on the generation of fucosylated compounds using enzymatic transfucosylation with nitrophenyl-fucoside donors.
Table 1: Enzymatic Generation of Fucosylated Compounds via Transfucosylation
| Enzyme | Enzyme Source | Donor Substrate | Acceptor Molecule | Fucosylated Product | Yield | Reference |
|---|---|---|---|---|---|---|
| α-L-fucosidase (FUC-Psp) | Pedobacter sp. CAU209 | p-Nitrophenyl α-L-fucopyranoside | Lactose (B1674315) | 3'-Fucosyllactose (3'FL) | 70.5% | nih.gov |
| α-L-fucosidase (FUC-Psp) | Pedobacter sp. CAU209 | p-Nitrophenyl α-L-fucopyranoside | Lactose | 2'-Fucosyllactose (2'FL) | 14.5% | nih.gov |
| α-L-fucosidase | Recombinant | p-Nitrophenyl α-L-fucopyranoside | N-acetylglucosamine (GlcNAc) | Fuc-α-1,3-GlcNAc | Not Specified | nih.gov |
| α1-2-fucosyltransferase (Ts2FT) | Thermosynechococcus sp. NK55a | GDP-L-fucose (in OPME system) | Lacto-N-tetraose | Lacto-N-fucopentaose I | Not Specified | nih.govescholarship.orgescholarship.org |
Enzymatic Hydrolysis and Kinetic Analysis of 4 Nitrophenyl Beta D Fucopyranoside
Substrate Specificity of Glycosidases for 4-Nitrophenyl beta-D-Fucopyranoside
The interaction of this compound with glycosidases is a key area of study, revealing insights into enzyme function and specificity.
Specificity for Beta-D-Fucosidases
This compound is a principal substrate for β-D-fucosidases, enzymes that catalyze the hydrolysis of terminal non-reducing β-D-fucosyl residues from fucosides. The specificity of these enzymes for β-PNPF makes it an invaluable tool for their detection and characterization. The enzymatic reaction involves the cleavage of the glycosidic bond, releasing D-fucose and 4-nitrophenol (B140041). The rate of 4-nitrophenol production is directly proportional to the β-D-fucosidase activity.
Cross-Reactivity and Hydrolysis by Other Glycoside Hydrolases
While being a specific substrate for β-D-fucosidases, this compound also exhibits cross-reactivity with other glycoside hydrolases, albeit often to a lesser extent. For instance, some β-galactosidases and β-glucosidases can hydrolyze this substrate.
An engineered β-fucosidase derived from a wild-type β-galactosidase demonstrated a 10-fold improvement in catalytic efficiency (kcat/Km) for this compound, highlighting the potential for modifying enzyme specificity. The wild-type β-galactosidase itself showed poor activity towards this substrate.
Furthermore, studies on a β-glucosidase from the larvae of the palm weevil, Rhynchophorus palmarum, indicated that the enzyme strictly requires a β-gluco configuration for its activity, suggesting limited to no hydrolysis of this compound. nih.gov Conversely, research on a β-D-galactofuranosidase from Penicillium fellutanum using a furanose analog, 4-nitrophenyl beta-D-fucofuranoside, showed that this enzyme did not hydrolyze the substrate, emphasizing the importance of the pyranose ring structure and the hydroxyl group at C-6 for enzyme-substrate interaction. researchgate.netnih.gov
Enzyme Kinetic Studies with this compound
Kinetic studies utilizing this compound are fundamental to understanding the catalytic mechanism and efficiency of glycosidases.
Determination of Michaelis-Menten Parameters (K_m, V_max, k_cat)
The Michaelis-Menten parameters—Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat)—are crucial for quantifying enzyme performance. For the hydrolysis of this compound, these parameters are determined by measuring the initial reaction rates at various substrate concentrations.
For example, an engineered β-fucosidase exhibited a k_cat/K_m of 1.4 mM⁻¹s⁻¹, a significant increase from the wild-type β-galactosidase's 0.14 mM⁻¹s⁻¹ for the same substrate. In a different study, the β-glucosidase from Saccharomyces cerevisiae strain VL1 showed a K_m of 6.28 mM and a V_max of 4.59 x 10⁻⁷ absorbance units per second when using the analogous substrate, p-nitrophenyl-β-D-glucopyranoside (PNPG). researchgate.net Another β-glucosidase, from the digestive fluid of Rhynchophorus palmarum larvae, had a catalytic efficiency (k_cat/K_m) of 240.48 mM⁻¹s⁻¹ for PNPG. nih.gov
| Enzyme | Substrate | K_m (mM) | V_max | k_cat/K_m (mM⁻¹s⁻¹) | Source |
| Engineered β-fucosidase | This compound | - | - | 1.4 | |
| Wild-type β-galactosidase | This compound | - | - | 0.14 | |
| S. cerevisiae VL1 β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | 6.28 | 4.59 x 10⁻⁷ abs/sec | - | researchgate.net |
| R. palmarum β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | - | - | 240.48 | nih.gov |
Influence of pH and Temperature on Reaction Kinetics
The enzymatic hydrolysis of this compound is significantly influenced by pH and temperature. Optimal conditions vary depending on the specific enzyme.
For instance, a β-glucosidase from Leifsonia sp. ZF2019 displayed optimal activity at a pH of 7.0 and a temperature of 50°C with p-nitrophenyl-β-D-glucopyranoside. researchgate.net The β-glucosidase from R. palmarum larvae had an optimal pH of 5.0 and an optimal temperature of 55°C. nih.gov This enzyme retained over 70% of its activity between pH 4.6 and 6.0. nih.gov Another study with a β-glucosidase showed optimal activity between 37 to 40°C and at a pH of 6.5. researchgate.net Generally, for fucosidases, the optimal pH for activity is often in the range of 5.0 to 6.0, with reduced efficiency in more acidic or alkaline conditions.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source |
| Leifsonia sp. ZF2019 β-glucosidase | 7.0 | 50 | researchgate.net |
| R. palmarum β-glucosidase | 5.0 | 55 | nih.gov |
| β-glucosidase | 6.5 | 37-40 | researchgate.net |
| Fucosidase (general) | 5.0 - 6.0 | - |
Comparative Kinetic Analysis with Alpha-L-Fucopyranoside Counterparts
Comparative studies between the hydrolysis of this compound and its anomer, 4-Nitrophenyl alpha-L-fucopyranoside, are essential for understanding the stereospecificity of fucosidases. α-L-fucosidases specifically hydrolyze α-L-fucosidic linkages, and their activity is typically assayed using 4-Nitrophenyl alpha-L-fucopyranoside.
While detailed comparative kinetic data between the beta-D and alpha-L counterparts for the same enzyme is not extensively provided in the search results, it is understood that α-L-fucosidases will show high specificity and catalytic efficiency for the alpha anomer, and conversely, β-D-fucosidases will be specific for the beta anomer. This specificity is crucial in distinguishing between the activities of these two types of enzymes in biological samples. For example, human α-L-fucosidase exhibits peak activity at pH 5.5–6.0, a range similar to that of some β-glycosidases.
Applications of 4 Nitrophenyl Beta D Fucopyranoside in Enzyme Assays and Biochemical Research
Colorimetric Assays for Beta-D-Fucosidase Activity
The core application of pNP-β-D-fucopyranoside is in colorimetric assays designed to measure the activity of β-D-fucosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in pNP-β-D-fucopyranoside, releasing D-fucose and 4-nitrophenol (B140041). The production of 4-nitrophenol, which is chromogenic, allows for a straightforward and sensitive method to monitor enzyme activity. gbiosciences.com
The enzymatic cleavage of 4-nitrophenyl-β-D-fucopyranoside liberates 4-nitrophenol. In an alkaline solution, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and a strong absorbance maximum typically around 400-405 nm. oiv.int By measuring the rate of increase in absorbance at this wavelength using a spectrophotometer, the activity of the β-D-fucosidase can be accurately quantified. The amount of 4-nitrophenol released is directly proportional to the enzyme's activity. To calculate the specific activity (often expressed in μmol/min/mg of protein), the extinction coefficient of 4-nitrophenol under the specific assay conditions is used.
Table 1: Key Parameters for Spectrophotometric Assay
| Parameter | Value/Range | Reference |
| Substrate | 4-Nitrophenyl beta-D-fucopyranoside | scbt.com |
| Enzyme | β-D-fucosidase | |
| Product Detected | 4-nitrophenol | oiv.int |
| Detection Wavelength | 400-405 nm | oiv.int |
| Assay Principle | Colorimetric | gbiosciences.com |
The colorimetric assay using pNP-β-D-fucopyranoside can be adapted for various biological samples, including human serum. gbiosciences.com However, the complexity of biological matrices necessitates careful optimization of the assay conditions. For instance, in hemolyzed blood samples, hemoglobin can interfere with the spectrophotometric reading of 4-nitrophenol due to its own absorbance properties. nih.govresearchgate.net To overcome this, a method involving protein precipitation with trichloroacetic acid after the enzymatic reaction but before the measurement of 4-nitrophenol has been developed. nih.govresearchgate.net This ensures accurate determination of β-D-fucosidase activity even in challenging samples. nih.gov Factors such as pH, temperature, and substrate concentration must also be optimized to match the specific enzyme's characteristics and the nature of the biological sample.
High-Throughput Screening for Glycosidase Activity
The simplicity and reliability of the colorimetric assay based on pNP-β-D-fucopyranoside make it highly suitable for high-throughput screening (HTS) applications. HTS allows for the rapid testing of large numbers of compounds or enzyme variants. In the context of glycosidase research, HTS can be employed to discover novel glycosidase inhibitors, identify enzymes with desired properties from metagenomic libraries, or to study the effects of mutations on enzyme activity. The assay's compatibility with microplate formats enables the simultaneous analysis of numerous reactions, significantly accelerating the pace of research.
Characterization of Recombinant Glycosidases
The production of recombinant glycosidases in host organisms like Escherichia coli is a common practice in modern enzymology. megazyme.com Once a recombinant glycosidase is purified, its enzymatic properties must be thoroughly characterized. 4-Nitrophenyl-β-D-fucopyranoside serves as a standard substrate for determining the kinetic parameters of recombinant β-D-fucosidases. By measuring the initial reaction rates at various substrate concentrations, key kinetic constants such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) can be determined. These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. For example, a novel α-L-fucosidase from Flavobacterium algicola was characterized using the corresponding α-anomer, 4-nitrophenyl-α-L-fucopyranoside, to determine its hydrolyzing activity. megazyme.com
Probing Glycosidase Substrate Specificity and Enzyme Promiscuity
While 4-nitrophenyl-β-D-fucopyranoside is a specific substrate for β-D-fucosidases, it can also be used in conjunction with a panel of other p-nitrophenyl glycosides to probe the substrate specificity of various glycosidases. nih.gov By testing an enzyme's activity against a range of substrates with different sugar moieties (e.g., glucose, galactose, xylose), researchers can gain a comprehensive understanding of its substrate preferences. nih.govnih.gov This is crucial for classifying newly discovered enzymes and for understanding the structural basis of their specificity.
Furthermore, these studies can reveal enzyme promiscuity, which is the ability of an enzyme to catalyze reactions with non-native substrates. For instance, a β-glucosidase from Sporothrix schenckii was tested against various p-NP-glycosides, including p-nitrophenyl-β-D-cellobioside, to determine its specificity. nih.gov Similarly, a β-glucosidase from the palm weevil Rhynchophorus palmarum was assayed against a variety of p-nitrophenyl-β-D-glycosides to demonstrate its high specificity for the β-anomeric configuration of the glucosidic linkage. nih.gov
Advanced Research and Methodological Considerations
Integration with Chromatographic and Spectroscopic Techniques for Product Analysis
While the primary analysis of β-D-fucosidase activity using pNP-β-D-Fuc relies on UV-Vis spectroscopy to quantify the release of 4-nitrophenol (B140041), this is often complemented by other techniques for a more comprehensive analysis of the reaction products. The integration of chromatography and mass spectrometry is crucial for confirming reaction specificity, identifying side-products, and purifying reaction components.
High-Performance Liquid Chromatography (HPLC) is frequently employed to separate the components of the enzymatic reaction mixture. This allows for the simultaneous detection and quantification of the unreacted substrate (pNP-β-D-Fuc), the primary product (4-nitrophenol), and the released sugar (D-fucose). This is particularly important in studies of enzyme inhibition or when investigating enzymes with potential transglycosylation activity, where the substrate might be transferred to another acceptor molecule instead of being hydrolyzed.
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides definitive structural confirmation of the products. It can verify the mass of the liberated 4-nitrophenol and D-fucose and is indispensable for identifying any unexpected adducts or byproducts, ensuring the fidelity of the enzymatic cleavage.
| Technique | Purpose in Analysis of pNP-β-D-Fuc Reactions | Information Gained |
|---|---|---|
| UV-Vis Spectroscopy | Primary method for real-time kinetic analysis. | Rate of 4-nitrophenol release, enzyme activity (Vmax), substrate affinity (Km). |
| High-Performance Liquid Chromatography (HPLC) | Separation of reaction components. | Quantification of substrate, products, and byproducts; assessment of purity. |
| Mass Spectrometry (MS) | Structural confirmation of products. | Molecular weight verification of reaction products and identification of unknown species. |
Computational Approaches for Understanding Enzyme-Substrate Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and understanding how 4-Nitrophenyl beta-D-Fucopyranoside interacts with the active site of a β-D-fucosidase at an atomic level. nih.gov These approaches complement experimental data by providing a theoretical model of the enzyme-substrate complex.
Molecular Docking predicts the preferred orientation of pNP-β-D-Fuc when bound to the enzyme's catalytic pocket. This "pose" can reveal key interactions, such as hydrogen bonds and van der Waals contacts, between the fucose moiety or the nitrophenyl group and specific amino acid residues. nih.gov
Molecular Dynamics (MD) Simulations extend this static picture by simulating the movement of the enzyme-substrate complex over time. MD simulations can assess the stability of the docked pose, reveal conformational changes in the enzyme or substrate upon binding, and quantify the strength and dynamics of the interactions that hold the substrate in place before catalysis occurs. nih.gov These computational studies are instrumental in formulating hypotheses about the roles of specific active site residues, which can then be tested experimentally through site-directed mutagenesis.
| Computational Method | Objective | Typical Findings |
|---|---|---|
| Molecular Docking | Predict the binding mode and orientation of pNP-β-D-Fuc in the enzyme active site. | Identification of key amino acid residues involved in substrate recognition; prediction of hydrogen bonding networks. nih.gov |
| Molecular Dynamics (MD) Simulation | Evaluate the stability of the enzyme-substrate complex and analyze its dynamic behavior. | Assessment of conformational changes upon binding; analysis of the flexibility of active site loops; calculation of binding free energies. nih.gov |
Structural Elucidation of Enzyme-Substrate Complexes (Indirect Evidence from Kinetic Studies)
In the absence of high-resolution crystal structures of an enzyme bound to this compound, kinetic studies provide crucial indirect evidence about the nature of the enzyme-substrate complex. By systematically altering the substrate or reaction conditions and observing the effect on kinetic parameters (Kₘ and kcat), researchers can infer structural requirements for binding and catalysis.
A powerful example of this approach involves the use of substrate analogues. For instance, the synthesis of 4-nitrophenyl beta-D-fucofuranoside, an analogue of a galactofuranoside substrate, was used to probe the active site of β-D-galactofuranosidase. nih.govresearchgate.net The finding that this analogue was not hydrolyzed demonstrated that the 6-hydroxyl group of the sugar is essential for the enzyme's interaction with the substrate, providing a key piece of structural information about the requirements of the active site. nih.govresearchgate.net
Similarly, comparing the kinetic profiles of an enzyme against different substrates, such as pNP-β-D-fucoside and p-nitrophenyl β-D-galactoside, can reveal the enzyme's specificity and highlight the importance of specific hydroxyl group orientations for efficient catalysis. scispace.com Advanced techniques like pre-steady-state kinetics can further dissect the reaction mechanism by observing the initial "burst" of product formation, providing rates for individual steps like substrate binding and the catalytic cleavage itself. researchgate.net
| Kinetic Observation | Example | Indirect Structural Interpretation |
|---|---|---|
| Lack of activity with a modified substrate | An enzyme does not hydrolyze a fucose analogue where a specific hydroxyl group is removed or altered. nih.govresearchgate.net | The modified hydroxyl group is essential for binding or proper positioning in the active site. |
| Different Kₘ values for related substrates | An enzyme shows a much lower Kₘ (higher affinity) for pNP-β-D-Fuc than for pNP-β-D-Glucoside. | The active site has a specific architecture that better accommodates the fucose sugar moiety. |
| pH-rate profile | Enzyme activity shows a bell-shaped dependence on pH, with optimal activity at a specific pH. scispace.com | Suggests the involvement of specific ionizable amino acid residues (e.g., Asp, Glu, His) in the active site that must be in a particular protonation state for catalysis. |
Development of Novel Assay Formats Based on this compound
The fundamental principle of pNP-β-D-Fuc as a chromogenic substrate has been adapted to create novel and high-throughput assay formats. These advanced assays are designed not just to measure total enzyme activity but also to differentiate between enzyme isoforms or families, or to screen for inhibitors in a large-scale format. nih.govnih.gov
One innovative application is the use of related chromogenic substrates to distinguish between different enzyme families. For example, a study on xylanases utilized 4-nitrophenyl beta-1,4-D-xylobioside, a substrate analogous in principle to pNP-β-D-Fuc. nih.govresearchgate.net It was found that xylanases from different glycoside hydrolase (GH) families (GH10 and GH11) displayed significantly different Kₘ values for this substrate. This kinetic difference allows for the design of assays that can selectively quantify the activity of one family of enzymes in the presence of the other by carefully choosing the substrate concentration. nih.gov
Furthermore, the development of assays for high-throughput screening (HTS) requires careful optimization of reaction conditions, such as the choice of microplates (e.g., non-binding surfaces) and buffers, to ensure the stability of the enzyme and the signal over time, which is critical for automated and reliable screening of thousands of potential inhibitors. nih.gov
| Assay Format | Description | Application |
|---|---|---|
| Standard Kinetic Assay | Measures the rate of 4-nitrophenol production at a fixed, saturating concentration of pNP-β-D-Fuc. | Determining the total activity of a purified enzyme sample or crude lysate. |
| Differentiating Assay | Uses varying concentrations of a chromogenic substrate to exploit differences in Kₘ values between different enzymes. nih.gov | Selectively quantifying the activity of different enzyme families (e.g., GH10 vs. GH11 xylanases) within a single mixture. nih.gov |
| High-Throughput Screening (HTS) Assay | Miniaturized and automated assay in 96- or 384-well plates, optimized for stability and signal consistency. nih.gov | Screening large libraries of chemical compounds to identify potential enzyme inhibitors. |
Future Directions and Emerging Research Avenues
Exploration of 4-Nitrophenyl beta-D-Fucopyranoside in Synthetic Glycoside Production
This compound serves as a valuable precursor and substrate in the enzymatic and chemical synthesis of more complex glycosides. Its p-nitrophenyl group acts as an excellent leaving group, facilitating the transfer of the fucose moiety to other molecules in a process known as transglycosylation.
Researchers have successfully used analogues like 4-nitrophenyl-α-L-fucopyranoside as a fucosyl donor for the synthesis of 2′-fucosyllactose (2′-FL), a significant component of human milk oligosaccharides. megazyme.com In these reactions, an α-L-fucosidase enzyme catalyzes the transfer of the fucosyl group from the p-nitrophenyl donor to a lactose (B1674315) acceptor. megazyme.com This enzymatic approach has achieved high yields, demonstrating a promising pathway for producing valuable fucosylated compounds. megazyme.com The same principle allows for the transfer of the fucosyl residue to other glycosyl acceptors, opening the door to the creation of novel fucosylated molecules with potential biological activities. megazyme.com
Furthermore, the synthesis of derivatives like 4-nitrophenyl beta-D-fucofuranoside has been reported, showcasing its role as a building block for creating structural analogues of other important sugars. nih.govresearchgate.net These synthetic routes, which involve glycosylating 4-nitrophenol (B140041) with a protected furanose derivative, are described as simple and efficient methods for preparing specific fucofuranosides for further study. nih.govresearchgate.net This highlights the adaptability of p-nitrophenyl glycosides as starting materials in synthetic carbohydrate chemistry.
Expanding its Role in Understanding Carbohydrate Metabolism and Xenobiotic Processing
The compound is instrumental in studies of carbohydrate metabolism, primarily by enabling the characterization of enzyme specificity and kinetics. As a synthetic substrate, it is used to investigate the activity of β-D-fucosidases and to probe the substrate preferences of other glycosidases. For instance, studies have used 4-nitrophenyl beta-D-fucofuranoside, an analogue, to examine the catalytic requirements of exo-β-D-galactofuranosidase, revealing that specific hydroxyl groups on the sugar ring are essential for enzyme-substrate interaction. nih.govresearchgate.net
The metabolic fate of the p-nitrophenyl group itself is an area of interest in xenobiotic processing. When the glycosidic bond is cleaved by an enzyme, both D-fucose and 4-nitrophenol are released. This liberated 4-nitrophenol (PNP) is a xenobiotic compound that cells must process. Research using similar compounds, such as p-nitrophenyl-beta-D-xylopyranoside (PNP-Xyl), has shown that the enzymatically released PNP can accumulate in cells and exert its own biological effects, including the inhibition of cell proliferation. nih.gov This underscores the importance of considering the metabolic impact of the aglycone (the non-sugar portion) when using these probes to study cellular processes. nih.gov The identification of p-nitrophenyl glucoside as a urinary metabolite in mice further confirms that these compounds are subject to metabolic processing within a living organism. nih.gov
Development of Advanced Probes and Imaging Agents Leveraging p-Nitrophenyl Glycosides
The chromogenic nature of p-nitrophenyl glycosides is the foundation for their use as probes in biochemical assays. The enzymatic cleavage of this compound by a fucosidase releases 4-nitrophenol, which, upon ionization at an alkaline pH, turns yellow and can be quantified using a spectrophotometer. nih.gov This principle allows researchers to probe for the presence and activity of specific enzymes.
While traditionally used in solution-based assays, this mechanism has potential for the development of more advanced tools. The concept of using p-nitrophenyl-xyloside as a "probe" to study the metabolic consequences of inhibiting proteoglycan synthesis has been established in cell cultures. nih.gov This opens the possibility of designing next-generation probes for cellular imaging or high-throughput screening. By modifying the aglycone or attaching fluorophores or other reporter groups, it may be possible to create probes that offer greater sensitivity, real-time tracking of enzyme activity within living cells, or multiplexed detection capabilities.
Applications in Diagnostic Enzyme Panels
The primary application of this compound and related compounds in diagnostics is as substrates in enzyme activity assays. megazyme.commegazyme.comchemimpex.com The simplicity and reliability of the colorimetric assay make it well-suited for use in diagnostic panels to measure the activity of specific glycosidases. For example, an assay for β-D-fucosidase activity using this substrate could be a component of a panel designed to detect certain metabolic disorders or to characterize microbial enzyme profiles.
The use of various p-nitrophenyl glycosides allows for the creation of a broad diagnostic panel. Different glycosides serve as specific substrates for different enzymes:
4-Nitrophenyl-α-L-fucopyranoside for α-L-fucosidase. megazyme.com
4-Nitrophenyl-β-D-glucopyranoside for β-glucosidase. megazyme.com
4-Nitrophenyl-β-D-galactopyranoside for β-galactosidase.
4-Nitrophenyl N-acetyl-β-D-glucosaminide for N-acetyl-β-D-hexosaminidase. nih.gov
By combining these substrates in a panel, clinicians and researchers can obtain a comprehensive profile of glycosidase activity in a biological sample, such as urine or serum, aiding in the diagnosis of various conditions. nih.govchemimpex.com
Q & A
Basic: How is 4-Nitrophenyl β-D-Fucopyranoside utilized as a chromogenic substrate in enzyme activity assays?
Methodological Answer:
4-Nitrophenyl β-D-Fucopyranoside is hydrolyzed by fucosidase enzymes, releasing 4-nitrophenol, which absorbs at 405 nm. To quantify enzyme activity:
Assay Setup : Prepare a reaction mixture with substrate (e.g., 1–5 mM) in a buffer matching the enzyme’s optimal pH (e.g., acetate buffer pH 5.0 for α-L-fucosidase).
Kinetic Measurement : Monitor absorbance increase at 405 nm over time using a spectrophotometer.
Data Calculation : Calculate enzyme activity (μmol/min/mg) using the extinction coefficient of 4-nitrophenol (ε = 18,300 M⁻¹cm⁻¹ at pH >10).
Key Considerations : Ensure linearity within the detection range and account for background absorbance from the substrate .
Basic: What critical parameters influence the hydrolysis kinetics of 4-Nitrophenyl β-D-Fucopyranoside?
Methodological Answer:
- pH : Enzymatic activity is pH-dependent; for example, human α-L-fucosidase exhibits peak activity at pH 5.5–6.0.
- Temperature : Optimize between 25–37°C, depending on enzyme stability.
- Substrate Concentration : Use a range (e.g., 0.1–10 mM) to determine Michaelis-Menten constants (Km and Vmax).
Example Data : For β-glucosidase, Km values for similar substrates (e.g., 4-Nitrophenyl β-D-glucopyranoside) range from 0.2–1.5 mM depending on enzyme source .
Advanced: How can structural modifications of 4-Nitrophenyl β-D-Fucopyranoside enhance specificity in lectin-binding studies?
Methodological Answer:
To probe carbohydrate-protein interactions (e.g., lectins):
Probe Design : Introduce fluorophores or biotin tags to the fucose moiety while retaining the 4-nitrophenyl group for spectrophotometric validation.
Competitive Assays : Use unmodified 4-Nitrophenyl β-D-Fucopyranoside as a competitive ligand in inhibition studies.
Limitations : Inconclusive inhibition (e.g., low fluorescence shift in lectin binding) may require alternative ligands or glycan arrays .
Advanced: How to resolve contradictory kinetic data in fucosidase assays using this substrate?
Methodological Answer:
Discrepancies may arise from:
Enzyme Purity : Validate enzyme preparation via SDS-PAGE or mass spectrometry.
Interfering Substances : Test for endogenous inhibitors (e.g., heavy metals) using chelators (EDTA).
Substrate Stability : Confirm substrate integrity via HPLC or TLC.
Case Study : In α-mannosidase studies, conflicting Km values were resolved by standardizing buffer ionic strength and pre-incubating enzymes to remove contaminants .
Advanced: What strategies optimize 4-Nitrophenyl β-D-Fucopyranoside for high-throughput screening (HTS) of glycosidases?
Methodological Answer:
Miniaturization : Adapt assays to 96-/384-well plates with automated pipetting.
Signal Normalization : Include internal controls (e.g., 4-nitrophenol standards) to correct for plate reader variability.
Z’-Factor Validation : Ensure robust signal-to-noise ratios (>0.5) by adjusting substrate concentration and reaction time.
Example : HTS of β-glucosidase inhibitors achieved a Z’ factor of 0.7 using 4-Nitrophenyl β-D-glucopyranoside under optimized conditions .
Basic: How to validate the specificity of 4-Nitrophenyl β-D-Fucopyranoside for fucosidase versus other glycosidases?
Methodological Answer:
Cross-Reactivity Tests : Incubate substrate with non-target enzymes (e.g., β-galactosidase, α-mannosidase).
Inhibition Studies : Use specific inhibitors (e.g., deoxyfuconojirimycin for fucosidases).
Structural Confirmation : Compare hydrolysis rates with analogs (e.g., 4-Nitrophenyl α-L-Fucopyranoside) to confirm stereospecificity .
Advanced: Can 4-Nitrophenyl β-D-Fucopyranoside be integrated into biosensors for real-time enzyme monitoring?
Methodological Answer:
Yes, via:
Immobilization : Covalently attach the substrate to gold nanoparticles or graphene oxide surfaces.
Signal Transduction : Measure electrochemical or plasmonic changes upon hydrolysis.
Case Study : A β-glucosidase biosensor achieved a detection limit of 0.1 nM using 4-Nitrophenyl β-D-glucopyranoside-functionalized electrodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
